molecular formula C8H6Br2N2 B1324339 3,5-Dibromo-1-methyl-1H-indazole CAS No. 52088-11-6

3,5-Dibromo-1-methyl-1H-indazole

Cat. No. B1324339
CAS RN: 52088-11-6
M. Wt: 289.95 g/mol
InChI Key: GWDBUVLBDCQJIY-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methyl-1H-indazole is a derivative of the indazole heterocycle, which is characterized by a fused benzene and pyrazole ring. Indazoles are important scaffolds in medicinal chemistry due to their structural similarity to indoles and benzimidazoles, which are present in many biologically active compounds. The specific substitution pattern of bromine atoms at the 3 and 5 positions, along with a methyl group at the N-1 position, distinguishes this compound and can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of 1-substituted-1H-indazoles, which would include derivatives like 3,5-dibromo-1-methyl-1H-indazole, can be achieved through a 1,3-dipolar cycloaddition of nitrile imines to benzyne, as described in a new synthesis method. This reaction is noted for its rapid completion, taking only 5 minutes and yielding the desired products in moderate to excellent yields . Although the specific synthesis of 3,5-dibromo-1-methyl-1H-indazole is not detailed, the general method could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indazole derivatives has been studied using techniques such as X-ray crystallography and multinuclear magnetic resonance spectroscopy. For instance, the structure of NH-indazoles has been determined, revealing that they exist as 1H-tautomers and can form various supramolecular structures, such as hydrogen-bonded dimers and catemers, depending on the substituents present . These findings provide insight into how the substitution of hydrogen atoms by other groups, such as bromine or methyl, can affect the overall molecular structure and supramolecular interactions of indazole derivatives.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including bromine to lithium exchange reactions, which are relevant for further functionalization of the molecule . The reactivity of different substituents on the indazole ring can lead to a range of reaction products, demonstrating the versatility of the indazole scaffold in synthetic chemistry. The specific reactivity of 3,5-dibromo-1-methyl-1H-indazole would depend on the nature of the bromine substituents and the presence of the methyl group, which could influence the electrophilic and nucleophilic sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure and substituents. For example, the crystal structure of a related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, shows that the indazole system is essentially planar, and the molecule forms dimers organized by symmetry centers . While specific data on 3,5-dibromo-1-methyl-1H-indazole is not provided, it can be inferred that the presence of bromine atoms and a methyl group would affect its physical properties such as melting point, solubility, and crystal packing, as well as its chemical properties like reactivity and stability.

Scientific Research Applications

Structural Studies and Synthesis

  • Fluorinated Indazoles : The study by Teichert et al. (2007) explores the structures of NH-indazoles, including 3-methyl-1H-indazole, using X-ray crystallography and magnetic resonance spectroscopy. This research contributes to understanding the molecular structure of indazole derivatives.

  • Indazole Derivatives Synthesis : Research by Saketi et al. (2020) focuses on the synthesis of 3-aryl indazoles and 1-methyl-3-aryl indazole derivatives, highlighting the chemical processes involved in creating these compounds.

  • Synthesis of Dibromo-Triazoles : The study by Yu et al. (2014) discusses the synthesis of dibromo-triazoles, which are closely related to indazole compounds, demonstrating the versatility and reactivity of these chemical structures.

Biological and Pharmacological Properties

  • Antibacterial and Antifungal Properties : The research by Panda et al. (2022) investigates indazole's biological properties, noting its potential antimicrobial, anti-inflammatory, and anticancer activities. This study underscores the diverse applications of indazole derivatives in the medical field.

  • Anticancer Potential : The study by Kuhn et al. (2015) explores the synthesis of ruthenium(III) coordination compounds, including 1-methyl-indazole derivatives, highlighting their potential in cancer therapy.

Material Science and Corrosion Inhibition

  • Corrosion Inhibition of Copper : A study by Qiang et al. (2018) discusses the synthesis of long alkyl-chain indazole derivatives and their application in protecting copper surfaces from corrosion, illustrating the potential of indazole derivatives in material science.

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the future directions in the study of 3,5-Dibromo-1-methyl-1H-indazole could involve its potential applications in medicinal chemistry and the development of new synthetic approaches .

properties

IUPAC Name

3,5-dibromo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDBUVLBDCQJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632473
Record name 3,5-Dibromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-methyl-1H-indazole

CAS RN

52088-11-6
Record name 3,5-Dibromo-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52088-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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